molecular formula C23H34N2O2 B4842731 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol

4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol

Cat. No. B4842731
M. Wt: 370.5 g/mol
InChI Key: RJBSYFJRXJNHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol is a compound of interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been investigated for its use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol involves inhibition of serotonin reuptake in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol are primarily related to its activity as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. It can increase the levels of serotonin in the brain, which can lead to improvements in mood and anxiety symptoms. However, it may also have side effects related to serotonin excess, such as gastrointestinal disturbances and sexual dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol in lab experiments is its specificity as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. This can allow for more targeted investigations into the role of serotonin in various physiological and pathological processes. However, one limitation is the potential for off-target effects, as the compound may interact with other neurotransmitter systems in addition to serotonin.

Future Directions

There are several potential future directions for research on 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. One area of interest is its use in combination with other drugs or therapies for depression and anxiety. Another direction is investigating its potential use in other disorders that involve dysregulation of serotonin, such as obsessive-compulsive disorder or post-traumatic stress disorder. Additionally, further studies could be done to elucidate the molecular mechanisms underlying its activity as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol and to identify potential therapeutic targets for drug development.

Scientific Research Applications

The scientific research application of 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol lies in its potential therapeutic use as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. It has been investigated for its efficacy in treating depression and anxiety disorders, and has shown promising results in preclinical studies.

properties

IUPAC Name

4-[4-[[4-cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]but-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c26-16-5-4-6-20-9-11-21(12-10-20)18-24-14-15-25(23(19-24)13-17-27)22-7-2-1-3-8-22/h9-12,22-23,26-27H,1-3,5,7-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSYFJRXJNHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=C(C=C3)C#CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[4-Cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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